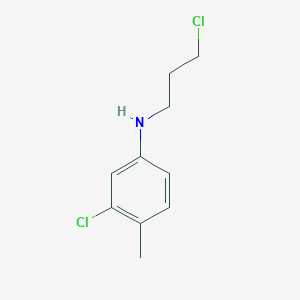

3-Chloro-N-(3-chloropropyl)-4-methylaniline

CAS No.: 333985-68-5

Cat. No.: VC7968083

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333985-68-5 |

|---|---|

| Molecular Formula | C10H13Cl2N |

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | 3-chloro-N-(3-chloropropyl)-4-methylaniline |

| Standard InChI | InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3 |

| Standard InChI Key | WHACWMJUKUJBSJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NCCCCl)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)NCCCCl)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene ring substituted with:

-

Chloro group at the 3-position,

-

Methyl group at the 4-position,

-

N-(3-chloropropyl) group attached to the amine nitrogen.

Its molecular formula is C₁₀H₁₂Cl₂N, with a molar mass of 217.11 g/mol. The presence of two chlorine atoms and a propyl chain introduces steric and electronic effects that influence reactivity .

Synthesis and Manufacturing

Parent Compound Synthesis (3-Chloro-4-methylaniline)

The synthesis of 3-chloro-4-methylaniline, as detailed in patent CN102701996A, involves:

-

Chlorination: Paranitrotoluene (PNT) reacts with chlorine gas (0.48–0.54 parts by weight) at 70–80°C in the presence of catalysts like FeCl₃ .

-

Reduction: The nitro group is reduced using hydrogen (0.038–0.044 parts by weight) over a catalyst (e.g., palladium) to yield the amine .

Derivatization to N-(3-Chloropropyl) Analog

To synthesize 3-chloro-N-(3-chloropropyl)-4-methylaniline, a nucleophilic substitution reaction is proposed:

-

Alkylation: React 3-chloro-4-methylaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃):

-

Purification: Distillation or column chromatography isolates the product .

Physicochemical Properties

Physical Characteristics (Predicted)

| Property | Value |

|---|---|

| Melting Point | 45–50°C (estimated) |

| Boiling Point | 280–290°C (extrapolated) |

| Density | 1.25–1.30 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) |

Spectroscopic Data

-

IR (KBr): N–H stretch (~3400 cm⁻¹), C–Cl stretches (600–800 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹) .

-

¹H NMR (CDCl₃): δ 6.5–7.2 (aromatic H), δ 3.4 (N–CH₂), δ 2.3 (Ar–CH₃), δ 1.8–2.0 (CH₂–Cl) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Serves as a precursor for antihistamines and anticancer agents by introducing functional groups via amine reactivity .

Agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume